1-Acetyl-2-imidazolidinone: A Comprehensive Technical Guide to its Discovery and Synthesis
1-Acetyl-2-imidazolidinone: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and synthesis history of 1-acetyl-2-imidazolidinone, a key intermediate in modern pharmaceutical development. The document details the initial discovery and subsequent evolution of its synthesis, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for pivotal synthesis methodologies are provided, alongside visualizations of reaction workflows created using Graphviz (DOT language). This guide serves as a comprehensive resource for researchers and professionals involved in organic synthesis and drug development, offering a thorough understanding of the chemical history and practical synthesis of this important compound.
Introduction
1-Acetyl-2-imidazolidinone, with the CAS number 5391-39-9, is a heterocyclic compound characterized by an imidazolidinone ring with an acetyl group attached to one of the nitrogen atoms.[1] While not known for its direct biological activity, it has emerged as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is a key precursor in the manufacture of the antihypertensive drug moxonidine (B1115) and is also recognized as a process impurity in the synthesis of clonidine (B47849), designated as "Clonidine EP Impurity A".[2][3] Its utility extends to the development of novel therapeutic agents, with potential applications in the synthesis of anti-inflammatory and anti-cancer drugs.[4] This guide traces the historical origins of its synthesis and provides a detailed overview of the primary synthetic routes developed over time.
Discovery and Historical Synthesis
The first documented synthesis of 1-acetyl-2-imidazolidinone is attributed to H.K. Hall, Jr., and A.K. Schneider in their 1958 publication in the Journal of the American Chemical Society.[5] A Russian patent describes this initial method as the boiling of 2-imidazolidinone (also known as ethyleneurea) with an excess of acetic anhydride (B1165640).[5] Recrystallization of the resulting product from acetonitrile (B52724) yielded the compound.[5]
A subsequent synthesis was described by J.C. Roberts in a 1964 paper, also in the Journal of the American Chemical Society.[5] This method involved boiling 2-imidazolidinone with a 10-fold molar excess of acetic anhydride for 30 minutes, followed by distillation of the excess anhydride under reduced pressure and recrystallization of the residue from alcohol.[5] These early methods laid the groundwork for subsequent refinements aimed at improving yield, purity, and process efficiency.
Physicochemical and Spectroscopic Data
1-Acetyl-2-imidazolidinone is a white to off-white crystalline powder.[1] A summary of its key physicochemical and spectroscopic properties is presented in the tables below.
Table 1: Physicochemical Properties of 1-Acetyl-2-imidazolidinone
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Melting Point | 171.5-192 °C (Varies with purity) | [5] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
Table 2: Spectroscopic Data for 1-Acetyl-2-imidazolidinone
| Spectroscopy | Data | Reference |
| IR (KBr) | νmax 1654, 1725, 3259 cm⁻¹ | |
| ¹H NMR (300MHz) | δ 2.47 (s, 3H), 3.47 (t, J 8.1 Hz, 2H), 3.92 (t, J 8.1 Hz, 2H), 5.87 (broad s, 1H) | |
| ¹³C NMR (75.5 MHz) | δ 23.3, 36.4, 42.1, 157.2, 170.8 | |
| MS (CI, 230 eV) | m/z (%) 129 [MH+], 128 [M+], 85 (100), 70 (10) |
Key Synthesis Methodologies and Experimental Protocols
The primary route for the synthesis of 1-acetyl-2-imidazolidinone involves the N-acetylation of 2-imidazolidinone. The most common acetylating agents are acetic anhydride and acetyl chloride.
Synthesis via Acetic Anhydride
This is the most frequently cited method, with several variations in reaction conditions.
This protocol is based on the early synthetic descriptions.
Experimental Protocol:
-
To a 100 mL round-bottom flask, add 2-imidazolidinone (5.18 g, 60.2 mmol) and acetic anhydride (50 mL).
-
Place the flask in an oil bath and heat the mixture to 150 °C with stirring for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethanol (B145695).
-
Dry the solid to obtain 1-acetyl-2-imidazolidinone.
Expected Yield: Approximately 64.1% (4.94 g).[3]
This method, described in a Russian patent, aims for higher yield and purity.
Experimental Protocol:
-
In a reaction vessel, create a mixture of 2-imidazolidinone (42.0 g, 0.4683 mol) and acetic anhydride (97.2 g, 0.9366 mol) (molar ratio 1:2).
-
Stir the mixture for 1 hour at 65 °C.
-
Increase the temperature to 90 °C and stir for an additional hour.
-
Add ethyl acetate (B1210297) (42 cm³) to the reaction mass and stir at 70-75 °C until a homogeneous, easily stirrable suspension is formed.
-
Cool the mixture and allow it to stand, then stir until a uniform suspension is achieved.
-
Filter the product, wash the precipitate with ethyl acetate, and dry at 100-110 °C.
Reported Yield: 77% with a purity of at least 96%.[5]
Table 3: Comparison of Acetic Anhydride Synthesis Protocols
| Parameter | High-Temperature Protocol | Optimized Two-Temperature Protocol |
| Molar Ratio (2-imidazolidinone:Ac₂O) | ~1:8.6 | 1:2 |
| Temperature | 150 °C | 65 °C then 90 °C |
| Reaction Time | 1 hour | 2 hours |
| Solvent/Work-up | Filtration, ethanol wash | Ethyl acetate addition, filtration, ethyl acetate wash |
| Reported Yield | 64.1% | 77% |
Synthesis via Acetyl Chloride
An alternative method utilizes acetyl chloride as the acetylating agent, typically at a lower temperature.
Experimental Protocol:
-
Suspend 2-imidazolidinone (25.8 parts by weight) in dry tetrahydrofuran (B95107) (350 parts by volume) in a reaction vessel and cool to 0 °C.
-
Add a solution of acetyl chloride (23.6 parts by weight) in tetrahydrofuran (100 parts by volume) dropwise over 60 minutes.
-
Stir the mixture for 3 hours at room temperature.
-
Blow dry air through the solution for a period of time.
-
Remove the solvent in vacuo.
-
Recrystallize the residue from boiling nitromethane.
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis methods.
Caption: Workflow for the synthesis of 1-Acetyl-2-imidazolidinone using acetic anhydride.
Caption: Workflow for the synthesis of 1-Acetyl-2-imidazolidinone using acetyl chloride.
Applications in Pharmaceutical Synthesis
The primary utility of 1-acetyl-2-imidazolidinone is as a versatile intermediate in the synthesis of pharmaceuticals.
Synthesis of Moxonidine
1-Acetyl-2-imidazolidinone is a critical starting material for the synthesis of moxonidine, an antihypertensive medication. The synthesis involves the reaction of 4,6-dichloro-2-methyl-5-aminopyrimidine with 1-acetyl-2-imidazolidinone to form an intermediate, which is then further reacted to yield moxonidine.
Caption: Logical relationship of 1-Acetyl-2-imidazolidinone in the synthesis of Moxonidine.
Clonidine and Tizanidine (B1208945) Impurity
1-Acetyl-2-imidazolidinone is a known process-related impurity in the manufacturing of clonidine, another antihypertensive drug. It is also identified as a genotoxic impurity in tizanidine hydrochloride, a muscle relaxant. Its presence necessitates careful control and monitoring during the production of these APIs to ensure their safety and efficacy.
Conclusion
1-Acetyl-2-imidazolidinone, since its initial synthesis in the late 1950s, has evolved from a laboratory curiosity to a compound of significant industrial importance in the pharmaceutical sector. The synthetic methodologies, primarily based on the acetylation of 2-imidazolidinone, have been refined over the decades to optimize yield and purity. While devoid of direct pharmacological activity itself, its role as a key building block for complex APIs like moxonidine underscores its value. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering a valuable resource for chemists and pharmaceutical scientists. The detailed protocols and workflow visualizations serve as a practical aid for the synthesis and understanding of this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method for preparing clonidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. US5684156A - Process for preparation of clonidine derivatives - Google Patents [patents.google.com]
- 4. EP2892895A1 - Moxonidine synthesis with the aid of organic bases - Google Patents [patents.google.com]
- 5. EP2765131A1 - Process for the production of Moxonidine - Google Patents [patents.google.com]
